molecular formula C16H18F2N2O2 B2910880 N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide CAS No. 2195939-45-6

N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide

Cat. No.: B2910880
CAS No.: 2195939-45-6
M. Wt: 308.329
InChI Key: LMUFKDUBWWDJEZ-UHFFFAOYSA-N
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Description

N-(4-(1,1-difluoro-6-azaspiro[25]octane-6-carbonyl)phenyl)acetamide is a synthetic compound characterized by its unique spirocyclic structure This compound features a difluoro-substituted azaspirooctane core, which is linked to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azaspirooctane Core: The azaspirooctane core can be synthesized through a cyclization reaction involving a suitable amine and a difluorinated alkyl halide.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via an acylation reaction using an appropriate acyl chloride or anhydride.

    Coupling with Phenylacetamide: The final step involves coupling the azaspirooctane intermediate with phenylacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the carbonyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The difluoro-substituted azaspirooctane core may interact with enzymes or receptors, leading to modulation of their activity. The phenylacetamide moiety can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide is unique due to its combination of a difluoro-substituted azaspirooctane core and a phenylacetamide moiety. This structure imparts distinct chemical properties, such as increased stability and specific binding interactions, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O2/c1-11(21)19-13-4-2-12(3-5-13)14(22)20-8-6-15(7-9-20)10-16(15,17)18/h2-5H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUFKDUBWWDJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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